molecular formula C25H26N2O4S B6566047 N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide CAS No. 946382-91-8

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide

Cat. No.: B6566047
CAS No.: 946382-91-8
M. Wt: 450.6 g/mol
InChI Key: COTAMACIUMROEV-UHFFFAOYSA-N
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Description

N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide is a synthetic small molecule characterized by a tetrahydroquinoline scaffold substituted at the 1-position with a 4-methoxybenzenesulfonyl group and at the 6-position with a 3,4-dimethylbenzamide moiety.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-17-6-7-20(15-18(17)2)25(28)26-21-8-13-24-19(16-21)5-4-14-27(24)32(29,30)23-11-9-22(31-3)10-12-23/h6-13,15-16H,4-5,14H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTAMACIUMROEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation[_{{{CITATION{{{1{A Novel Oral Indoline-Sulfonamide Agent, N-[1-(4-Methoxybenzenesulfonyl ...](https://jpet.aspetjournals.org/content/323/1/398)[{{{CITATION{{{2{4-Methylbenzylsulfonyl chloride 96 51419-59-1 - MilliporeSigma](https://wwwsigmaaldrichcom/US/en/product/aldrich/664766){{{CITATION{{{1{A Novel Oral Indoline-Sulfonamide Agent, N-1-(4-Methoxybenzenesulfonyl ...[{{{CITATION{{{_2{4-Methylbenzylsulfonyl chloride 96 51419-59-1 - MilliporeSigma](https://www.sigmaaldrich.com/US/en/product/aldrich/664766).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{A Novel Oral Indoline-Sulfonamide Agent, N-1-(4-Methoxybenzenesulfonyl ...[{{{CITATION{{{_2{4-Methylbenzylsulfonyl chloride 96 51419-59-1 - MilliporeSigma](https://www.sigmaaldrich.com/US/en/product/aldrich/664766).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to introduce oxygen functionalities.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a tool for studying cellular processes and signaling pathways. Its interactions with biological macromolecules can provide insights into molecular mechanisms.

Medicine: The compound has been investigated for its therapeutic potential, particularly in the treatment of cancer and inflammatory diseases. Its ability to disrupt microtubule formation and inhibit specific enzymes makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be utilized in the development of new materials and chemical products. Its properties can be harnessed for applications in coatings, adhesives, and other industrial processes.

Mechanism of Action

The mechanism by which N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The tetrahydroquinoline core is a common feature in several pharmacologically active compounds. Key structural variations and their implications are summarized below:

Compound Key Substituents Biological Activity References
Target Compound 1-(4-Methoxybenzenesulfonyl), 6-(3,4-dimethylbenzamide) Undocumented in evidence; inferred potential for kinase or HDAC inhibition
(E)-N-Hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide 1-(4-Methoxybenzenesulfonyl), 6-acrylamide Antitumor activity (colorectal cancer in vitro/in vivo)
N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride 1-Piperidin-4-yl, 6-thiophene-2-carboximidamide NOS inhibition (iNOS, eNOS, nNOS)
N-[6-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one 4-Pyrrolidin-2-one, 2-(4-nitrophenyl), 6-methyl Crystallographic data (triclinic system, P-1 space group)
N-(1-(2-(Methylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide 1-(2-(Methylamino)ethyl), 6-thiophene-2-carboximidamide Selective nNOS inhibition

Key Observations:

  • Sulfonyl vs. Amide Groups: The 4-methoxybenzenesulfonyl group in the target compound and ’s acrylamide derivative contrasts with sulfonamide analogs (e.g., ).
  • Heterocyclic Substitutions: Piperidine/pyrrolidine substituents (e.g., ) improve solubility and conformational flexibility, critical for enzyme inhibition (e.g., NOS). The target compound’s rigid benzamide group may favor hydrophobic interactions in antitumor contexts .
  • Biological Activity Correlations: Thiophene-carboximidamide derivatives () show strong NOS inhibition, whereas acrylamide derivatives () exhibit antitumor effects. The target compound’s 3,4-dimethylbenzamide group may reduce NOS affinity but enhance cytotoxicity via steric effects .

Physicochemical and Pharmacokinetic Properties

  • Crystallinity: Pyrrolidinone-substituted analogs () crystallize in triclinic systems, suggesting that bulky substituents (e.g., 3,4-dimethylbenzamide) may influence bioavailability via polymorphic forms .
  • Metabolic Stability: The 4-methoxy group on the sulfonyl moiety may slow oxidative metabolism compared to halogenated phenylsulfonyl derivatives (), extending half-life .

Biological Activity

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide (CAS Number: 946283-94-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H24N2O5SC_{23}H_{24}N_{2}O_{5}S with a molecular weight of 472.6 g/mol. It features a tetrahydroquinoline core substituted with a methoxybenzenesulfonyl group and a dimethylbenzamide moiety. The structural complexity suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC23H24N2O5S
Molecular Weight472.6 g/mol
CAS Number946283-94-9

Preliminary studies indicate that this compound may interact with multiple biological pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling and cancer metastasis . This suggests potential anti-cancer properties.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways linked to proliferation and apoptosis, akin to other sulfonamide derivatives .

Anticancer Potential

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:

  • Cell Proliferation Inhibition : The compound exhibited significant inhibitory effects on cell lines associated with colorectal cancer, with IC50 values indicating potent activity .
  • Gene Expression Modulation : It has been reported to alter the expression of genes involved in cell cycle regulation and apoptosis .

Case Studies

  • Colorectal Cancer Study :
    • Objective : To evaluate the efficacy of this compound in inhibiting colorectal cancer cell proliferation.
    • Results : The compound showed an IC50 of 0.12 μM against HCT116 cells, outperforming standard chemotherapeutics like 5-FU .
  • MMP Inhibition Study :
    • Objective : To assess the compound's effect on MMP activity.
    • Results : It was found to significantly inhibit MMP-9 and MMP-13 activities, suggesting a role in preventing tumor invasion .

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